N-Methyl Pemetrexed

説明

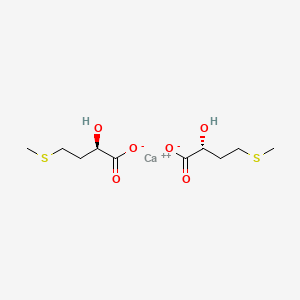

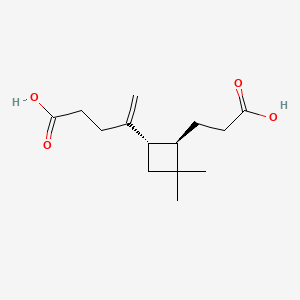

N-Methyl Pemetrexed is an impurity of Pemetrexed . Pemetrexed is an antifolate cytotoxic agent that can be used for the research of cancer .

Synthesis Analysis

The development of novel synthetic methods and their structure elucidation of Pemetrexed glutamide, N-methyl pemetrexed, and N-methyl pemetrexed glutamide impurities have been described in research . The listed impurities were deduced through spectral analysis such as 1H-NMR, 13CNMR, and HRMS .Physical And Chemical Properties Analysis

The physical and chemical properties of N-Methyl Pemetrexed include a molecular formula of C21H23N5O6 and a molecular weight of 441.4 g/mol .科学的研究の応用

N-Methyl Pemetrexed: A Comprehensive Analysis of Scientific Research Applications

Toxicity Management: One potential application of N-Methyl Pemetrexed is in the management and prevention of toxicity related to chemotherapy drugs. Experimental options include the use of standard folinic acid, hemodialysis, and antidotes such as thymidine, hypoxanthine, and glucarpidase .

Impurity Quantification: In pharmaceutical manufacturing, N-Methyl Pemetrexed serves as an impurity marker. An eco-friendly stability-indicating HPLC method is used for the quantification of N-Methyl Pemetrexed and other process-related impurities in drug substances .

Combination Chemotherapy: Research suggests that N-Methyl Pemetrexed could be explored in combination with other chemotherapy agents like cisplatin and targeted therapies such as gefitinib. This could potentially enhance treatment efficacy or manage resistance in certain cancers .

Therapeutic Drug Monitoring: N-Methyl Pemetrexed may be used in therapeutic drug monitoring to optimize dosing regimens and minimize adverse effects, ensuring that drug concentrations remain within a therapeutic window .

Pharmacokinetic Studies: Understanding the pharmacokinetics of N-Methyl Pemetrexed can aid in determining its absorption, distribution, metabolism, and excretion (ADME) profiles, which is crucial for drug development and regulatory approval.

Drug Design and Development: As a structural analog of folic acid, N-Methyl Pemetrexed can be utilized in drug design to create novel compounds with improved efficacy or reduced toxicity.

Biomarker Research: N-Methyl Pemetrexed could be investigated as a biomarker for response to treatment or for the development of resistance in certain types of cancer.

Genetic Research: Studying the interaction of N-Methyl Pemetrexed with genetic material may provide insights into its mechanism of action and contribute to personalized medicine approaches.

Springer - Mechanisms, Management and Prevention of Pemetrexed-Related Toxicity Oxford Academic - Eco-Friendly Stability-Indicating HPLC Method for… MDPI - Does Pemetrexed Work in Targetable…

作用機序

Target of Action

N-Methyl Pemetrexed, like its parent compound Pemetrexed, primarily targets enzymes involved in folate metabolism and purine and pyrimidine synthesis . The primary site of action is thymidylate synthase (TS) . Secondary targets include dihydrofolate reductase (DHFR) , glycinamide ribonucleotide formyltransferase (GARFT) , aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFT) , and C1 synthase .

Mode of Action

N-Methyl Pemetrexed inhibits the aforementioned enzymes, disrupting the synthesis of purines and pyrimidines, which are essential for DNA and RNA formation . By inhibiting these enzymes, N-Methyl Pemetrexed prevents the formation of DNA and RNA, which are required for the growth and survival of both normal and cancer cells .

Biochemical Pathways

The inhibition of these enzymes disrupts the folate cycle, affecting the synthesis of purines and pyrimidines . This disruption leads to a decrease in the production of nucleotides, which are the building blocks of DNA and RNA. As a result, cell replication is hindered, leading to cell death .

Pharmacokinetics

The pharmacokinetic behavior of Pemetrexed is described by a two-compartment model with first-order elimination . The clearance (CL) and intercompartmental clearance (Q) are influenced by creatinine clearance (CrCl) and certain gene polymorphisms .

Result of Action

The result of N-Methyl Pemetrexed’s action is the inhibition of cell growth and replication, leading to cell death . This is particularly effective in cancer cells, which have a high rate of replication. It can also lead to treatment-limiting toxicities, including mucositis, skin problems, fatigue, renal toxicity, and neutropenia .

Action Environment

The efficacy and toxicity of N-Methyl Pemetrexed can be influenced by various environmental factors. For instance, renal impairment can increase the risk of toxicity . Additionally, the use of standard vitamin supplementation and dexamethasone has been shown to decrease the incidence of hematological toxicity and skin reactions . Other strategies to manage toxicity include the use of granulocyte colony-stimulating factor, high-dose folinic acid, hemodialysis, and therapeutic drug monitoring .

将来の方向性

There are several experimental options to prevent or manage Pemetrexed-related toxicity, such as the use of standard folinic acid, hemodialysis, antidotes such as thymidine, hypoxanthine, and glucarpidase, and the use of therapeutic drug monitoring . These strategies still need clinical evaluation before implementation, but could enable treatment with Pemetrexed for patients who are at risk for toxicity, such as in renal impairment .

特性

IUPAC Name |

(2S)-2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O6/c1-26-17-16(19(30)25-21(26)22)13(10-23-17)7-4-11-2-5-12(6-3-11)18(29)24-14(20(31)32)8-9-15(27)28/h2-3,5-6,10,14,23H,4,7-9H2,1H3,(H,24,29)(H,27,28)(H,31,32)(H2,22,25,30)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKULRGFPYBAJTE-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CN2)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C(=CN2)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl Pemetrexed | |

CAS RN |

869791-42-4 | |

| Record name | N-Methyl pemetrexed | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869791424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-[[4-[2-(2-amino-1-methyl-4-oxo-4,7-dihydro-1Hpyrrolo[2,3-d]pyrimidin-5-yl)ethyl] benzoyl]amino]-pentanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL PEMETREXED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDJ47U4SYL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the significance of synthesizing and characterizing impurities like N-Methyl Pemetrexed in the context of pharmaceutical development?

A1: Identifying and characterizing impurities formed during drug synthesis is crucial for several reasons. [] Impurities can impact the drug's safety, efficacy, and stability. By understanding the structure and properties of impurities like N-Methyl Pemetrexed, researchers can refine manufacturing processes to minimize their formation, ensuring the production of a high-quality drug substance. Additionally, having these compounds as reference standards allows for accurate quality control during drug development and manufacturing.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B565840.png)

![(7R,8S,9S,10S)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraace](/img/no-structure.png)

![4-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B565854.png)